molecular formula C10H14O5 B14361899 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-(3-oxobutyl)- CAS No. 90734-82-0

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-(3-oxobutyl)-

Cat. No.: B14361899
CAS No.: 90734-82-0
M. Wt: 214.21 g/mol
InChI Key: OPAKERNVOIXBSQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione typically involves the alkylation and deformylation of precursor compounds. One common method includes the reaction of 2,2-dimethyl-3-hydroxymethylene-5-hydroxy-7-pentyl-4-chromone with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The process may also involve purification steps, such as crystallization or chromatography, to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione include other dioxane derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione apart is its specific combination of functional groups and its potential reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities to explore new chemical reactions and develop innovative products.

Properties

CAS No.

90734-82-0

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione

InChI

InChI=1S/C10H14O5/c1-6(11)4-5-7-8(12)14-10(2,3)15-9(7)13/h7H,4-5H2,1-3H3

InChI Key

OPAKERNVOIXBSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1C(=O)OC(OC1=O)(C)C

Origin of Product

United States

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